Siamycin I - 164802-68-0

Siamycin I

Catalog Number: EVT-283216
CAS Number: 164802-68-0
Molecular Formula: C97H131N23O26S4
Molecular Weight: 2163.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siamycin I is a cyclic peptide antibiotic [, ] belonging to the lasso peptide family []. This 21-residue tricyclic peptide is produced by various Streptomyces species, including Streptomyces sp. strain Y33-1 [, , ] and Streptomyces hygroscopicus subsp. hygroscopicus []. It is characterized by its unique lasso structure, where a tail portion of the peptide is threaded through an N-terminal macrocycle [].

Siamycin I has attracted significant attention in scientific research due to its diverse biological activities, particularly as an inhibitor of human immunodeficiency virus (HIV) fusion [, , ] and bacterial quorum sensing [].

Mechanism of Action

Antiviral Activity

Siamycin I exhibits its antiviral activity by targeting the HIV envelope protein gp160, inhibiting the fusion process between the virus and the host cell [, ]. This inhibition is reversible, suggesting non-covalent binding to its target []. Studies with HIV-resistant strains have confirmed that mutations in the gp160 gene confer resistance to Siamycin I, further strengthening the evidence for its specific interaction with the viral envelope protein [].

Antibacterial Activity

In bacteria, Siamycin I targets Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall []. This interaction disrupts cell wall integrity, ultimately leading to bacterial cell death []. Additionally, resistance to Siamycin I can be developed through mutations in the WalKR two-component system, which regulates cell wall thickness in bacteria. This observation further supports its mechanism of action involving cell wall biosynthesis inhibition [].

Quorum Sensing Inhibition

Siamycin I effectively attenuates the fsr quorum sensing system in Enterococcus faecalis []. This system relies on the signaling molecule Gelatinase Biosynthesis-Activating Pheromone (GBAP) to regulate the expression of virulence factors, including gelatinase and serine protease []. Siamycin I inhibits the production of GBAP and suppresses the expression of genes controlled by the FsrC-FsrA two-component regulatory system, thereby interfering with quorum sensing-mediated virulence []. Interestingly, Siamycin I binds to a different site on the FsrC sensor histidine kinase compared to GBAP, suggesting a non-competitive mode of inhibition []. It also directly inhibits the autophosphorylation activity of FsrC, a crucial step in the signal transduction pathway of the fsr system [].

Applications

Antiviral Agent

Siamycin I shows promise as an antiviral agent, specifically against HIV [, , ]. It effectively inhibits the fusion of HIV-1 and HIV-2 with host cells at low micromolar concentrations []. Siamycin I's ability to inhibit viral fusion, a critical step in the viral life cycle, highlights its potential for development into a therapeutic agent. Further research is needed to explore its efficacy in vivo and evaluate its potential for clinical use.

Antibacterial Agent

The ability of Siamycin I to inhibit bacterial cell wall biosynthesis through its interaction with Lipid II marks it as a potential lead for developing novel antibacterial agents []. Its activity against multidrug-resistant pathogens underscores its importance in the face of rising antibiotic resistance []. Further investigations are required to understand its spectrum of activity, optimize its efficacy, and evaluate its safety profile for potential clinical applications.

Quorum Sensing Inhibitor

Siamycin I's capacity to disrupt the fsr quorum sensing system in Enterococcus faecalis presents a novel approach for attenuating bacterial virulence []. By inhibiting the production of GBAP and downstream virulence factors, Siamycin I could potentially be used to develop therapies that disarm pathogens rather than kill them, potentially reducing the selection pressure for antibiotic resistance [].

Tool for Studying Biological Pathways

Beyond its therapeutic potential, Siamycin I serves as a valuable tool in scientific research. Its specific interaction with Lipid II makes it a powerful tool for investigating the complexities of bacterial cell wall biosynthesis and the mechanisms of action of antibiotics that target this pathway []. Similarly, its ability to inhibit FsrC autophosphorylation provides a useful avenue for studying the fsr quorum sensing system and its role in bacterial pathogenesis [].

Siamycin II

  • Compound Description: Siamycin II is a cyclic peptide antibiotic closely related to Siamycin I. Both compounds are produced by Streptomyces species, and they share a similar tricyclic peptide structure. Siamycin II also exhibits anti-HIV activity, although its potency and mechanism of action might differ slightly from Siamycin I. [, , ]
  • Relevance: Siamycin II is structurally very similar to Siamycin I, differing only in the amino acid residue at position 4 or 17, where it has either valine or isoleucine. [] This close structural similarity suggests they may share a similar mechanism of action, making Siamycin II a valuable compound for studying structure-activity relationships and potentially developing more potent analogs of Siamycin I.

Gelatinase Biosynthesis-Activating Pheromone (GBAP)

  • Compound Description: GBAP is a short peptide pheromone produced by Enterococcus faecalis that acts as an autoinducing peptide in the fsr quorum sensing system. It activates the FsrC-FsrA two-component regulatory system, which controls the expression of virulence factors like gelatinase (GelE) and serine protease (SprE). []
  • Relevance: While GBAP and Siamycin I are structurally distinct, research has shown that Siamycin I inhibits GBAP signaling by targeting the FsrC sensor histidine kinase in a noncompetitive manner. [, ] Siamycin I binds to a different site on FsrC than GBAP, preventing GBAP-induced autophosphorylation and downstream signaling. This interaction highlights Siamycin I's potential as a tool for studying quorum sensing and virulence in E. faecalis.

Lipid II

  • Compound Description: Lipid II is a crucial precursor molecule in bacterial cell wall biosynthesis. It acts as a carrier for peptidoglycan subunits across the cytoplasmic membrane to be incorporated into the growing cell wall structure. []

NP-06 (FR901724)

  • Compound Description: NP-06 is another member of the siamycin family of cyclic peptides, exhibiting anti-HIV activity. Like Siamycin I and II, it is produced by Streptomyces species. []
  • Relevance: Similar to Siamycin II, NP-06 shares a close structural resemblance with Siamycin I, differing only in the amino acid residue at position 4 or 17, where it has either valine or isoleucine. [] This structural similarity suggests potential similarities in their mechanisms of action against HIV, making it a relevant compound for understanding structure-activity relationships and developing more potent analogs.

Properties

CAS Number

164802-68-0

Product Name

Siamycin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C97H131N23O26S4

Molecular Weight

2163.5 g/mol

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1

InChI Key

TXYRKTDGDMHVHR-NEKRQKPVSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Solubility

Soluble in DMSO

Synonyms

BMY 29304
BMY-29304
siamycin I
siamycin II, Val(4)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.